molecular formula C20H16FN5O3 B2609715 N-(3,4-dimethoxyphenyl)-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine CAS No. 2034511-54-9

N-(3,4-dimethoxyphenyl)-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Cat. No. B2609715
CAS RN: 2034511-54-9
M. Wt: 393.378
InChI Key: YGAKUSRNGXPYPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenyl)-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C20H16FN5O3 and its molecular weight is 393.378. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethoxyphenyl)-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxyphenyl)-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The compound's synthesis often involves advanced techniques such as microwave irradiative cyclocondensation, highlighting its relevance in exploring efficient synthetic pathways for heterocyclic compounds. These methodologies are crucial for developing potential pharmacological agents with desired biological activities. For example, the synthesis of pyrimidine-linked heterocyclics via microwave irradiation has been explored for their insecticidal and antimicrobial potential, demonstrating the compound's role in the discovery of new agrochemicals (Deohate & Palaspagar, 2020).

Biological Activities

The compound and its derivatives have been investigated for a variety of biological activities, including antimicrobial, antifungal, and pesticidal activities. This broad spectrum of biological effects underscores the compound's potential in pharmaceutical and agricultural applications. For instance, novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety have shown promising insecticidal and fungicidal activities, offering a new avenue for the development of pesticides (Liu et al., 2021).

Antioxidant Activity

The exploration of antioxidant activities in related compounds, such as 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine derivatives, indicates the potential of N-(3,4-dimethoxyphenyl)-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine in contributing to the development of new antioxidant agents. These studies suggest that structural modifications can enhance radical scavenging activities, which is crucial for designing drugs aimed at mitigating oxidative stress-related diseases (Kotaiah et al., 2012).

Material Science Applications

In the realm of material science, the structural manipulation of similar compounds has been linked to their physical properties, particularly in the development of electrochromic devices. This application underscores the compound's potential beyond biological activities, highlighting its versatility in contributing to advancements in materials science (Constantin, Bejan, & Damaceanu, 2019).

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O3/c1-27-16-8-7-12(9-17(16)28-2)24-18-14(10-22-11-23-18)20-25-19(26-29-20)13-5-3-4-6-15(13)21/h3-11H,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGAKUSRNGXPYPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2=NC=NC=C2C3=NC(=NO3)C4=CC=CC=C4F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.